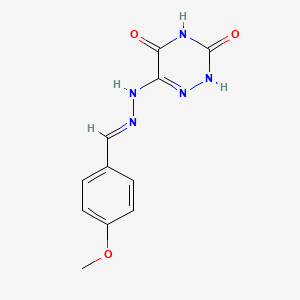![molecular formula C15H11F3N2O3 B5736053 2-(2-nitrophenyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5736053.png)
2-(2-nitrophenyl)-N-[4-(trifluoromethyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-nitrophenyl)-N-[4-(trifluoromethyl)phenyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is commonly referred to as NITD-008 and is a member of the nitrophenylacetamide family of compounds. The purpose of
Wirkmechanismus
NITD-008 exerts its antiviral activity by selectively inhibiting the viral RdRp enzyme, which is essential for viral replication. The compound binds to the active site of the enzyme, preventing it from synthesizing viral RNA. This results in the inhibition of viral replication and ultimately leads to the suppression of viral infection.
Biochemical and Physiological Effects:
NITD-008 has been shown to have minimal toxicity and is well-tolerated in animal studies. It has also been found to be highly selective for the viral RdRp enzyme, with little to no effect on host cell enzymes. This makes it an attractive candidate for further development as an antiviral drug.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of NITD-008 is its potent antiviral activity against a wide range of viruses. It also has a relatively simple synthesis method, which makes it easy to produce in large quantities. However, one limitation of NITD-008 is that it has not yet been tested in clinical trials, so its efficacy and safety in humans are not yet known.
Zukünftige Richtungen
There are several future directions for NITD-008 research. One potential application is the development of NITD-008 derivatives with improved antiviral activity and selectivity. Additionally, further studies are needed to determine the efficacy and safety of NITD-008 in humans. Finally, NITD-008 could also be explored as a potential treatment for other viral diseases, such as influenza and hepatitis C.
Conclusion:
In conclusion, NITD-008 is a promising compound with potent antiviral activity against a wide range of viruses. Its selectivity and low toxicity make it an attractive candidate for further development as an antiviral drug. Further research is needed to fully understand the potential of NITD-008 in the treatment of viral diseases.
Synthesemethoden
NITD-008 is synthesized by a multistep process that involves the reaction of 2-nitroaniline with 4-trifluoromethylbenzoyl chloride in the presence of a base. The resulting intermediate is then treated with acetic anhydride to form the final product, NITD-008. The synthesis method is relatively straightforward and can be easily scaled up for larger quantities.
Wissenschaftliche Forschungsanwendungen
NITD-008 has shown promising results in various scientific research applications, particularly in the field of antiviral drug discovery. It has been shown to have potent antiviral activity against a wide range of viruses, including dengue virus, West Nile virus, and Zika virus. Additionally, NITD-008 has been found to inhibit viral replication by targeting the viral RNA-dependent RNA polymerase (RdRp) enzyme.
Eigenschaften
IUPAC Name |
2-(2-nitrophenyl)-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O3/c16-15(17,18)11-5-7-12(8-6-11)19-14(21)9-10-3-1-2-4-13(10)20(22)23/h1-8H,9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCXJERUPCAFNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NC2=CC=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[2-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-yl]amino}-1-propanol](/img/structure/B5735993.png)
![3-bromo-N'-[(2-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5735995.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-(3-methylphenyl)urea](/img/structure/B5736003.png)

![5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5736017.png)
![N-(5-chloro-2-hydroxyphenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5736027.png)
![4-benzyl-1-[(2-chlorophenoxy)acetyl]piperidine](/img/structure/B5736031.png)
![N-[3-(aminocarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]-N'-benzylethanediamide](/img/structure/B5736036.png)
![7-(difluoromethyl)-5-(4-methylphenyl)-N-1-piperidinylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5736038.png)

![2-[(4-fluorophenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5736063.png)
![7-[(2,6-difluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5736067.png)
